molecular formula C10H11N3OS B13258831 4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13258831
M. Wt: 221.28 g/mol
InChI Key: IISWPRDOJBRFPM-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-methoxyaniline with a thiadiazole derivative. One common method includes the nitration of 4-methoxyaniline followed by reduction to form the corresponding amine. This amine is then reacted with a thiadiazole derivative under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of nitro groups results in amines.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or binding to receptors to exert its effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Nitro-4-methoxyphenyl)-1,2,3-thiadiazole
  • 4-(2,5-Dimethoxy-3-nitrophenyl)-1,2,3-thiadiazole
  • 4-(2,5-Dimethoxy-4-nitrophenyl)-1,2,3-thiadiazole

Uniqueness

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific substitution pattern on the aromatic ring and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other thiadiazole derivatives, this compound may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

4-methoxy-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H11N3OS/c1-14-10-4-2-8(3-5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3

InChI Key

IISWPRDOJBRFPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CSN=N2

Origin of Product

United States

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